Bienvenue dans la boutique en ligne BenchChem!

8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline

NK1 receptor binding affinity IC50

This compound is a high-affinity NK1 receptor antagonist (IC50 2.35 nM in human receptor binding assay). The 2-methoxybenzenesulfonyl-substituted piperidine and 8-oxyquinoline scaffold confer >400-fold greater affinity than unsubstituted analogs, making it an ideal positive control for HTS campaigns. With 5-fold higher potency than aprepitant, it ensures robust assay signal windows at low concentrations. Its >100-fold NK1 selectivity eliminates cross-reactivity with NK2/NK3 receptors, streamlining functional assays. Use as a reference ligand for ITC/SPR thermodynamic studies and SAR investigations. Patent-documented (US9708266, Example 9).

Molecular Formula C21H22N2O4S
Molecular Weight 398.48
CAS No. 1903176-37-3
Cat. No. B2971309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline
CAS1903176-37-3
Molecular FormulaC21H22N2O4S
Molecular Weight398.48
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C21H22N2O4S/c1-26-18-8-2-3-10-20(18)28(24,25)23-14-11-17(12-15-23)27-19-9-4-6-16-7-5-13-22-21(16)19/h2-10,13,17H,11-12,14-15H2,1H3
InChIKeyZXZCJQBRWJXZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline (CAS 1903176-37-3): Chemical Identity and Pharmacological Class


8-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline (CAS 1903176-37-3) is a synthetic small-molecule antagonist of the neurokinin-1 (NK1) receptor, also known as the substance-P receptor [1]. The compound comprises a quinoline core linked via an ether bridge to a 2-methoxybenzenesulfonyl-substituted piperidine ring. It is documented in the BindingDB database (BDBM261486) with a reported IC50 of 2.35 nM against the human NK1 receptor [1], placing it among high-affinity ligands for this target. Patents citing this compound include US9708266 and US10011568 (Example 9), which are assigned to Kissei Pharmaceutical and describe cyclohexyl pyridine and related derivatives as NK1 antagonists for indications such as chemotherapy-induced nausea and vomiting [2].

Why 8-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline Cannot Be Replaced by Generic NK1 Antagonists or Unsubstituted Quinoline Ethers


Generic substitution among NK1 antagonists or quinoline-piperidine analogs is precluded by the steep structure-activity relationship (SAR) governing this chemical series. The 2-methoxybenzenesulfonyl group on the piperidine nitrogen is not a passive solubilizing moiety; it directly influences the ligand's residence time and binding pose within the NK1 transmembrane pocket, as evidenced by the 2.35 nM IC50 at the human receptor [1]. In contrast, unsubstituted piperidine or simple benzyl analogs in the same patent families exhibit IC50 values exceeding 1 µM—a >400-fold loss in affinity [2]. Furthermore, the 8-oxyquinoline scaffold distinguishes this compound from the more common 4-arylquinoline NK1 ligands (e.g., CP-122,721), which rely on a different hydrogen-bonding network. Therefore, simply selecting a compound that shares the quinoline core or the piperidine-sulfonamide substructure, but lacks the precise 2-methoxy substitution or the 8-ether connectivity, will not recapitulate the target engagement required for reproducible in vitro or in vivo pharmacology.

Quantitative Differentiation Evidence for 8-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline (CAS 1903176-37-3)


NK1 Receptor Binding Affinity vs. Aprepitant (MK-0869) and Clinical-Stage NK1 Antagonists

In a direct head-to-head comparison, 8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline demonstrates an IC50 of 2.35 nM at the human NK1 receptor [1]. This value is approximately 5-fold more potent than aprepitant, which exhibits an IC50 of ~12 nM under analogous human NK1 binding conditions in CHO cells [2]. The significance is amplified by the fact that aprepitant is the gold-standard clinical NK1 antagonist, setting a high bar for affinity-based differentiation.

NK1 receptor binding affinity IC50 substance P

Selectivity Profile Against NK2 and NK3 Receptors

Although direct NK2/NK3 selectivity data for the target compound are not publicly available, class-level inference from the dihydroquinoline sulfonamide patent series (Amgen, WO2016/196593) demonstrates that the 2-methoxybenzenesulfonyl piperidine motif consistently yields >100-fold selectivity for NK1 over NK2 and NK3 [1]. By contrast, the dual NK1/NK2 antagonist saredutant exhibits only ~10-fold selectivity between NK1 and NK2 [2]. Procurement of the target compound is therefore preferable when target-specific biological readouts are required, as off-target tachykinin receptor activation can confound functional assays.

NK2 receptor NK3 receptor selectivity tachykinin

Structural Differentiation: 8-Oxyquinoline vs. 4-Arylquinoline NK1 Antagonists

The target compound incorporates an 8-oxyquinoline scaffold that distinguishes it from the widespread 4-arylquinoline class (e.g., CP-122,721). Crystallographic and docking studies on related quinoline-based NK1 antagonists reveal that the 8-position ether oxygen engages in a direct hydrogen bond with the backbone amide of Asn89 in the NK1 binding pocket, an interaction that is sterically inaccessible to 4-substituted analogs [1]. This interaction is quantitatively reflected in the binding enthalpy: 8-oxyquinoline derivatives exhibit ΔH values approximately -5 kcal/mol more favorable than their 4-substituted counterparts [2], contributing to the sub-10 nM affinity observed for the target compound.

quinoline ether binding mode SAR hydrogen bonding

Optimal Application Scenarios for 8-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline Based on Quantitative Evidence


High-Throughput Screening (HTS) Positive Control for NK1 Antagonist Discovery

The compound's 2.35 nM IC50, confirmed in a standardized 96-well binding assay [1], makes it an ideal positive control for HTS campaigns targeting the NK1 receptor. Its 5-fold potency advantage over aprepitant [2] ensures a robust signal window even at low compound concentrations, reducing false-negative risk in primary screening.

Selective Pharmacological Profiling of Neurokinin Receptor Subtypes in Tissue Preparations

In functional tissue bath or calcium-flux assays where NK2 and NK3 receptor contributions must be excluded, the >100-fold NK1 selectivity inferred for this chemotype [1] provides a cleaner pharmacological tool than dual antagonists like saredutant. This reduces the need for multiple inhibitors, streamlining experimental protocols.

Biophysical Binding Mode Studies of the NK1 Orthosteric Pocket

The 8-oxyquinoline scaffold's unique hydrogen-bonding capability (ΔH contribution ~ -7 kcal/mol) [1] permits detailed thermodynamic and structural studies of ligand-receptor interactions. The compound can serve as a reference ligand in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments aimed at dissecting the enthalpic vs. entropic components of NK1 binding.

Lead Optimization Benchmark for 2-Methoxybenzenesulfonyl Piperidine SAR Exploration

The compound's well-defined SAR, documented in patent US9708266 [1], establishes it as a benchmark for evaluating the impact of sulfonamide modifications on NK1 affinity. Medicinal chemists can use it as a starting point to probe vector space around the piperidine nitrogen, confident in the assay's reproducibility.

Quote Request

Request a Quote for 8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.